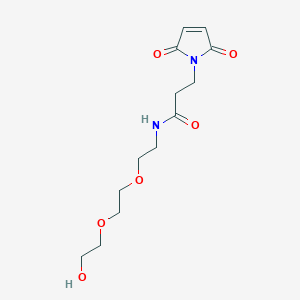![molecular formula C18H23ClN2 B12429828 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)](/img/structure/B12429828.png)
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is a deuterated analog of 10-[3-(Dimethylamino)propyl]acridan. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. The deuterium labeling (d6) is often employed to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with acridan and 3-(dimethylamino)propyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Deuterium Labeling: Deuterium is introduced during the synthesis process to replace hydrogen atoms, resulting in the d6 labeling.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent acridan form.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, reduced acridan derivatives, and substituted acridan compounds.
Applications De Recherche Scientifique
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its binding affinity and activity. The deuterium labeling allows for detailed studies of its metabolic pathways and interactions within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-[3-(Dimethylamino)propyl]acridan: The non-deuterated analog of the compound.
10-[3-(Dimethylamino)propyl]phenothiazine: A structurally similar compound with different pharmacological properties.
10-[3-(Dimethylamino)propyl]carbazole: Another analog with variations in its chemical structure and applications.
Uniqueness
10-[3-(Dimethylamino)propyl]acridan-d6 (hydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it a valuable tool in various scientific fields, particularly in understanding complex biochemical processes.
Propriétés
Formule moléculaire |
C18H23ClN2 |
|---|---|
Poids moléculaire |
308.9 g/mol |
Nom IUPAC |
3-(9H-acridin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19(2)12-7-13-20-17-10-5-3-8-15(17)14-16-9-4-6-11-18(16)20;/h3-6,8-11H,7,12-14H2,1-2H3;1H/i1D3,2D3; |
Clé InChI |
BUQNCXHNDUNMOS-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
SMILES canonique |
CN(C)CCCN1C2=CC=CC=C2CC3=CC=CC=C31.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


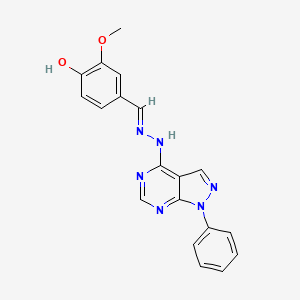
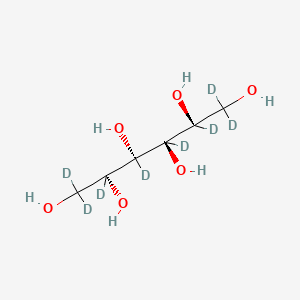
![sodium;5-hydroxy-4-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate](/img/structure/B12429757.png)
![4-[1-Hydroxy-1-(1-methylpyrrolidin-2-yl)ethyl]phenol](/img/structure/B12429759.png)
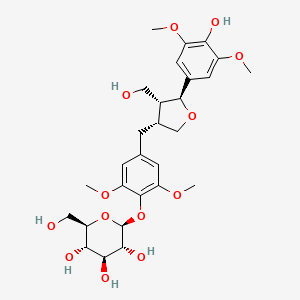
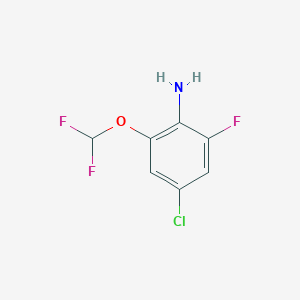
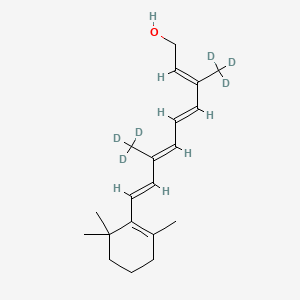
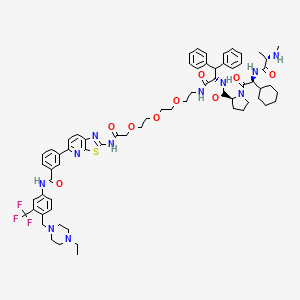
![5-[(1R,8aS)-1-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B12429803.png)


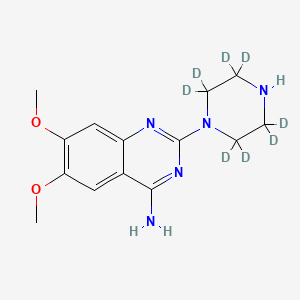
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)
